molecular formula C18H12Cl4N4O2S3 B4708554 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide] CAS No. 293761-01-0

2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide]

Cat. No. B4708554
CAS RN: 293761-01-0
M. Wt: 554.3 g/mol
InChI Key: RAWFZDPSCABKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide], also known as DTDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTDC is a thiadiazole derivative that has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In

Scientific Research Applications

2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide] has been shown to possess a wide range of biological activities, making it a promising candidate for various scientific research applications. One of the most significant applications of 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide] is in the field of medicinal chemistry, where it has been studied for its potential as a new drug candidate. 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide] has been shown to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to possess antitumor activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide] has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide] is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide] has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. Additionally, 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide] has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide] has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of cellular proliferation, induction of apoptosis, and modulation of immune responses. 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide] has been shown to induce cell cycle arrest in various cancer cell lines, leading to the inhibition of cellular proliferation. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide] has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide] has several advantages as a research tool, including its potent biological activity, ease of synthesis, and low toxicity. However, there are also limitations to its use in lab experiments, including its poor solubility in aqueous solutions and its instability in acidic conditions. Additionally, the mechanism of action of 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide] is not fully understood, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide], including the development of new synthetic methods for the compound, the elucidation of its mechanism of action, and the exploration of its potential as a new drug candidate. Additionally, 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide] could be studied for its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Further research is needed to fully understand the potential of 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide] as a research tool and drug candidate.

properties

IUPAC Name

2-[[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl4N4O2S3/c19-11-3-1-9(5-13(11)21)23-15(27)7-29-17-25-18(31-26-17)30-8-16(28)24-10-2-4-12(20)14(22)6-10/h1-6H,7-8H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWFZDPSCABKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl4N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

293761-01-0
Record name 2-[(3-{[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide]
Reactant of Route 2
Reactant of Route 2
2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide]
Reactant of Route 3
Reactant of Route 3
2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide]
Reactant of Route 4
Reactant of Route 4
2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide]
Reactant of Route 5
Reactant of Route 5
2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide]
Reactant of Route 6
Reactant of Route 6
2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.